molecular formula C19H40N4O6S2 B2385072 N,N'-methanediylbis(3-{[2-(diethylamino)ethyl]sulfonyl}propanamide) CAS No. 294668-57-8

N,N'-methanediylbis(3-{[2-(diethylamino)ethyl]sulfonyl}propanamide)

Cat. No.: B2385072
CAS No.: 294668-57-8
M. Wt: 484.67
InChI Key: JFCBTPJUHPOKPO-UHFFFAOYSA-N
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Description

N,N’-methanediylbis(3-{[2-(diethylamino)ethyl]sulfonyl}propanamide) is a complex organic compound characterized by its unique structure and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-methanediylbis(3-{[2-(diethylamino)ethyl]sulfonyl}propanamide) typically involves multiple steps, including the reaction of diethylaminoethyl sulfonyl chloride with methanediylbis(3-aminopropanamide) under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N’-methanediylbis(3-{[2-(diethylamino)ethyl]sulfonyl}propanamide) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylaminoethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N,N’-methanediylbis(3-{[2-(diethylamino)ethyl]sulfonyl}propanamide) has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N,N’-methanediylbis(3-{[2-(diethylamino)ethyl]sulfonyl}propanamide) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    N,N-Diethylaminoethyl methacrylate: A related compound with similar functional groups.

    N,N-Dimethylaminoethyl methacrylate: Another similar compound with slight variations in the amino group.

Uniqueness

N,N’-methanediylbis(3-{[2-(diethylamino)ethyl]sulfonyl}propanamide) is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-[2-(diethylamino)ethylsulfonyl]-N-[[3-[2-(diethylamino)ethylsulfonyl]propanoylamino]methyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H40N4O6S2/c1-5-22(6-2)11-15-30(26,27)13-9-18(24)20-17-21-19(25)10-14-31(28,29)16-12-23(7-3)8-4/h5-17H2,1-4H3,(H,20,24)(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFCBTPJUHPOKPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCS(=O)(=O)CCC(=O)NCNC(=O)CCS(=O)(=O)CCN(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H40N4O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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